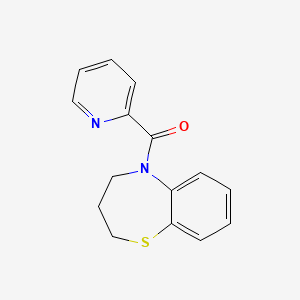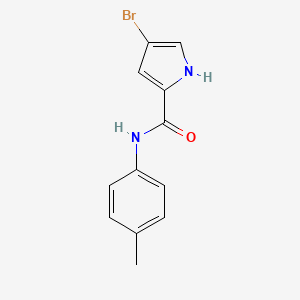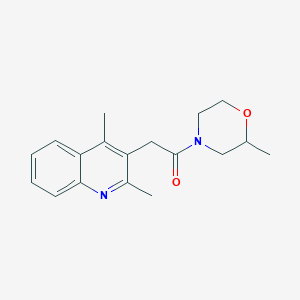
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been found to interact with various molecular targets such as ion channels, enzymes, and receptors. This compound has been found to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to induce apoptosis and inhibit tumor growth. In immunology, this compound has been found to reduce inflammation and modulate the immune response.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards its molecular targets. This makes it an ideal candidate for studying the specific mechanisms of action of various molecular targets. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One of the directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential therapeutic applications in other fields such as cardiology and gastroenterology. Furthermore, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications. Overall, the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid.
Scientific Research Applications
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. In immunology, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-8-6-13(7-9-15)16-5-3-11-20(16)17(21)19-14-4-2-10-18-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMEFJOINGKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)


![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
